3,4-dimethylphenyl 3-phenylpropanoate
Description
3,4-Dimethylphenyl 3-phenylpropanoate is an ester derivative formed from 3,4-dimethylphenol and 3-phenylpropanoic acid. Its structure features a propanoate backbone esterified with a 3,4-dimethylphenyl group and a phenyl substituent at the β-position (Figure 1). The 3,4-dimethylphenyl moiety introduces steric and electronic effects that may influence solubility, volatility, and biological interactions compared to simpler esters like methyl or ethyl 3-phenylpropanoate .
Properties
IUPAC Name |
(3,4-dimethylphenyl) 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-8-10-16(12-14(13)2)19-17(18)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEBGMVPVMMZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)CCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethylphenyl 3-phenylpropanoate can be achieved through esterification reactions. One common method involves the reaction of 3,4-dimethylphenol with 3-phenylpropanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3,4-Dimethylbenzoic acid and 3-phenylpropanoic acid.
Reduction: 3,4-Dimethylphenylpropanol and 3-phenylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethylphenyl 3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethylphenyl 3-phenylpropanoate involves its interaction with specific molecular targets. In biological systems, esters are often hydrolyzed by esterases to produce the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolic processing and its subsequent biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Esters
Key Observations :
- Ester Group Influence: Ethyl esters (e.g., ethyl 3-phenylpropanoate) exhibit stronger microbial correlations than methyl derivatives, possibly due to increased lipophilicity or volatility .
- Substituent Position: The 3,4-dimethylphenyl group in the target compound may reduce solubility compared to monosubstituted phenyl esters (e.g., p-methoxyphenyl) but enhance stability .
Microbial Interaction Profiles
Evidence from microbial correlation studies highlights distinct biological activities:
- Methyl 3-phenylpropanoate: Strongly associated with P. membranifaciens, a yeast linked to ester metabolism in fermented foods .
- Ethyl 3-phenylpropanoate: Correlates with M. litorale, a marine bacterium, indicating possible roles in marine ecosystems or biodegradation pathways .
Electronic and Steric Effects
- This contrasts with 2-phenylacetate derivatives, where substituents are positioned for better interaction with microbial active sites .
- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher volatility, which may enhance their bioavailability in microbial environments compared to methyl counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
